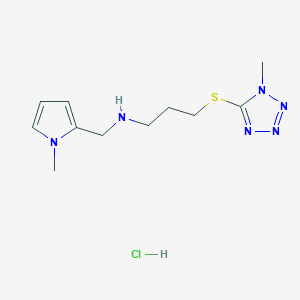![molecular formula C16H13N5O B12622539 4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-78-2](/img/structure/B12622539.png)
4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide: is a compound that has been designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization. It falls within the class of acetamides and contains an indole moiety, which is known for its diverse biological activities .
Preparation Methods
Chemical Reactions Analysis
The specific reactions that 4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes are not explicitly mentioned in the available literature. given its indole structure, it may participate in various reactions such as oxidation, reduction, substitution, and cyclization.
Common reagents used in indole chemistry include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . These reagents can facilitate carboxylic acid activation and subsequent transformations.
Scientific Research Applications
The scientific research applications of this compound span several fields:
Chemistry: Indoles serve as versatile building blocks in organic synthesis.
Biology: Researchers explore their biological activities related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The precise mechanism by which 4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide exerts its effects remains to be fully elucidated. its interaction with tubulin suggests a potential role in disrupting microtubule dynamics and cell division.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the available literature for this exact structure, it belongs to a class of indole derivatives. Comparisons can be made with other indole-based molecules based on their structural features and biological activities.
Properties
CAS No. |
918132-78-2 |
|---|---|
Molecular Formula |
C16H13N5O |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C16H13N5O/c1-21-8-12(9-4-2-3-5-14(9)21)10-6-13(15(17)22)19-16-11(10)7-18-20-16/h2-8H,1H3,(H2,17,22)(H,18,19,20) |
InChI Key |
YSQMQQHLTOCZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC(=NC4=C3C=NN4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


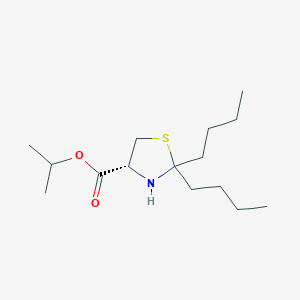
![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
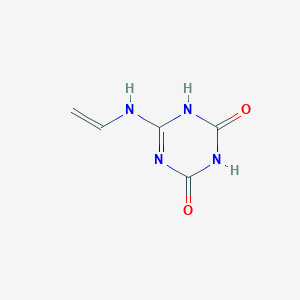
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)

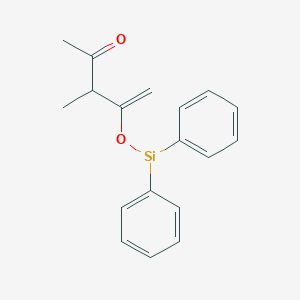
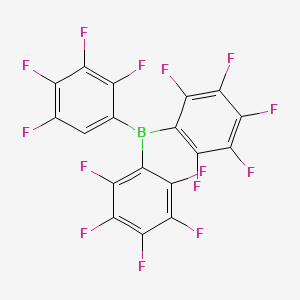
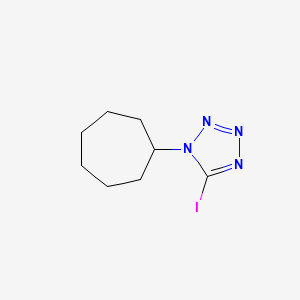
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
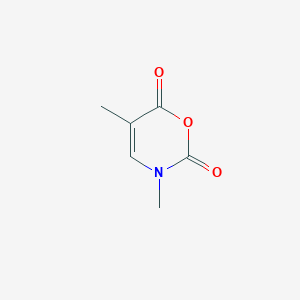
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B12622528.png)
